molecular formula C15H10ClN3 B1585372 3-Chloro-5,6-diphenyl-1,2,4-triazine CAS No. 34177-11-2

3-Chloro-5,6-diphenyl-1,2,4-triazine

Cat. No.: B1585372
CAS No.: 34177-11-2
M. Wt: 267.71 g/mol
InChI Key: FMSREUKSXAZODB-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 3,5-diphenyl-1,2,4-triazine with a chlorinating agent. One common method is the reaction of 3,5-diphenyl-1,2,4-triazine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3,5-diphenyl-1,2,4-triazine+PCl5This compound+POCl3\text{3,5-diphenyl-1,2,4-triazine} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 3,5-diphenyl-1,2,4-triazine+PCl5​→this compound+POCl3​

Alternatively, the compound can be synthesized via the reaction of 3,5-diphenyl-1,2,4-triazine with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of chlorinating agent and reaction conditions may vary depending on the desired scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-diphenyl-1,2,4-triazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The phenyl groups can participate in electrophilic addition reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Addition: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Electrophilic Addition: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of oxides or amines, respectively.

Scientific Research Applications

3-Chloro-5,6-diphenyl-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antifungal, anticancer, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The chlorine atom and phenyl groups enhance its ability to interact with enzymes, receptors, or other biomolecules. The compound can form covalent bonds or non-covalent interactions, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2,4,6-Triphenyl-1,3,5-triazine
  • 3,5-Diphenyl-1,2,4-triazine

Uniqueness

3-Chloro-5,6-diphenyl-1,2,4-triazine is unique due to the presence of the chlorine atom at the 3-position, which significantly influences its reactivity and potential applications. Compared to other triazine derivatives, this compound exhibits distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-5,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSREUKSXAZODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302200
Record name 3-Chloro-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34177-11-2
Record name as-Triazine,6-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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